![molecular formula C10H12N2O B1614206 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 937797-32-5](/img/structure/B1614206.png)
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 937797-32-5 . Its IUPAC name is isopropyl 1H-pyrrolo[2,3-b]pyridin-4-yl ether . The molecular weight of this compound is 176.22 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . One study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study reported the design and synthesis of 1H-pyrrolo pyridine or 1H-pyrazolo pyridine derivatives .
Molecular Structure Analysis
The molecular structure of “4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” is represented by the InChI Code: 1S/C10H12N2O/c1-7(2)13-9-4-6-12-10-8(9)3-5-11-10/h3-7H,1-2H3, (H,11,12) . This compound belongs to the class of organic compounds known as pyrrolopyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 176.22 .
Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibitor
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . This makes it a potential candidate for breast cancer treatment.
Inhibition of Cell Migration and Invasion
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been found to significantly inhibit the migration and invasion of 4T1 cells . This property could be useful in preventing the spread of cancer cells.
Lead Compound for Drug Development
Due to its low molecular weight and potent FGFR inhibitory activity, 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives, particularly compound 4h, could serve as an appealing lead compound beneficial to subsequent optimization .
Potential Treatment for Various Cancers
Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives could potentially be used in the treatment of these cancers.
Resistance to Cancer Therapy
Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives could potentially be used to overcome resistance to cancer therapy.
Safety and Hazards
Future Directions
The future directions for “4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” and similar compounds include further exploration of their biological activities. For instance, one study reported that 1H-pyrrolo[2,3-b]pyridine derivatives exhibited potent FGFR inhibitory activity . Another study suggested that the pyrrolo[2,3-b]pyridine scaffold represents a novel scaffold for the development of potent HNE inhibitors .
Mechanism of Action
Target of Action
The primary target of 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent FGFR inhibitory activity .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
4-propan-2-yloxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(2)13-9-4-6-12-10-8(9)3-5-11-10/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZVJMGDWGICPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C=CNC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647356 | |
Record name | 4-[(Propan-2-yl)oxy]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
937797-32-5 | |
Record name | 4-[(Propan-2-yl)oxy]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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